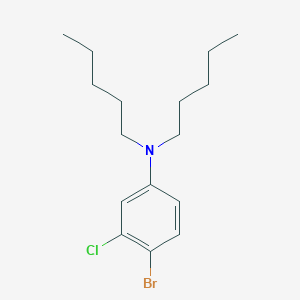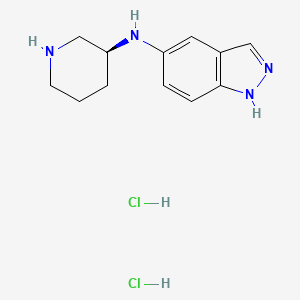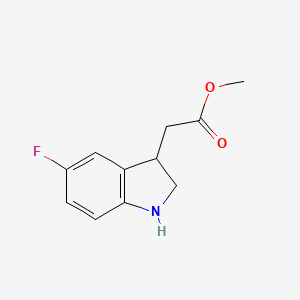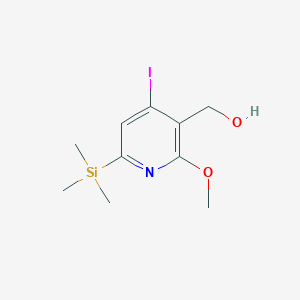
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is a phosphine ligand known for its application in nickel catalysis. This compound is characterized by its unique structure, which includes a cyclopentyl group and two 3,5-di-tert-butylphenyl groups attached to a phosphorus atom. It is commonly used in various catalytic reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine can be synthesized through a multi-step process. One common method involves the reaction of cyclopentylmagnesium bromide with bis(3,5-di-tert-butylphenyl)phosphine chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for its applications in catalysis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and can be carried out under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine ligands depending on the reactants used.
Aplicaciones Científicas De Investigación
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a catalyst in bioorthogonal reactions.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, such as nickel, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The steric and electronic properties of the ligand influence the reactivity and selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another phosphine ligand with similar steric properties but different electronic characteristics.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: A phosphonium salt used in similar catalytic applications.
BrettPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This balance makes it particularly effective in nickel-catalyzed reactions, where other ligands may not perform as well. Its ability to enhance nickel catalysis through remote steric effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C33H51P |
|---|---|
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
cyclopentyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C33H51P/c1-30(2,3)23-17-24(31(4,5)6)20-28(19-23)34(27-15-13-14-16-27)29-21-25(32(7,8)9)18-26(22-29)33(10,11)12/h17-22,27H,13-16H2,1-12H3 |
Clave InChI |
IWPJBOKLLTVJMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)




![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)



![2-Fluoro-6-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8555222.png)
![Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate](/img/structure/B8555225.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)

